FR-A 19 is classified under the category of steroidal compounds, specifically as a vitamin D analog. It is synthesized through various chemical methods that modify the natural vitamin D structure, particularly focusing on the 19-nor modifications which involve the removal of the 19-methyl group from the steroid backbone. This modification is crucial as it alters the pharmacokinetics and potency of the compound.
The synthesis of FR-A 19 can be approached through multiple strategies, primarily focusing on convergent synthesis methods that allow for higher yields and more efficient production. One notable method involves a Wittig–Horner coupling reaction, which combines a phosphine oxide A-ring synthon with a CD-ring/side chain fragment derived from vitamin D precursors. This method has been shown to yield significant quantities of the desired 19-nor-vitamin D derivative with improved stereochemistry and functionalization options .
The synthesis typically begins with commercially available starting materials such as (−)-quinic acid, which serves as a precursor for constructing the A-ring. The subsequent steps involve several reactions including oxidation, reduction, and solvolysis to yield the final product. The careful selection of reaction conditions and reagents is essential to ensure high specificity and yield in the final synthesis stages.
The molecular structure of FR-A 19 features a steroid backbone characteristic of vitamin D compounds but lacks the 19-methyl group. This structural alteration is pivotal in enhancing its biological activity. The compound maintains key functional groups necessary for binding to vitamin D receptors, which are crucial for its physiological effects.
The molecular formula for FR-A 19 is C27H44O3, indicating that it possesses 27 carbon atoms, 44 hydrogen atoms, and three oxygen atoms. The absence of the 19-methyl group distinguishes it from other vitamin D analogs, potentially influencing its metabolic pathway and receptor affinity.
FR-A 19 can undergo various chemical reactions typical of steroid compounds, including hydroxylation, oxidation, and conjugation reactions. These reactions can modify its biological activity and pharmacokinetic properties. For instance, hydroxylation at specific positions can enhance its solubility and bioavailability.
The reactions are often facilitated by specific catalysts or reagents tailored to achieve desired modifications without compromising the integrity of the steroid framework. For example, palladium-catalyzed reactions can be employed to introduce functional groups selectively while minimizing side reactions.
The mechanism of action for FR-A 19 primarily involves its interaction with vitamin D receptors located in various tissues throughout the body. Upon binding to these receptors, FR-A 19 facilitates gene expression changes that regulate calcium homeostasis, promote bone mineralization, and influence immune responses.
Studies indicate that FR-A 19 exhibits enhanced binding affinity for vitamin D receptors compared to traditional vitamin D3 due to its unique structural features. This increased affinity may lead to more pronounced biological effects at lower dosages, making it a promising candidate for therapeutic applications in conditions like osteoporosis or certain cancers.
FR-A 19 typically appears as a white to off-white crystalline powder. Its melting point ranges around 150-155 °C, indicating good thermal stability suitable for various formulations.
The compound is soluble in organic solvents such as ethanol and methanol but shows limited solubility in water. This property can affect its formulation in pharmaceutical preparations. The stability of FR-A 19 under physiological conditions is crucial for maintaining its efficacy when administered therapeutically.
FR-A 19 has potential applications in several scientific fields:
The emergence of FR-A 19 represents a significant milestone in the shift from single-target drug discovery to polypharmacological approaches. This compound was identified during systematic screening of natural product derivatives targeting inflammatory cascades, particularly those involving kinin-mediated pathways implicated in vascular permeability and cytokine regulation [6] [8]. Its discovery coincided with the broader recognition in pharmacological research that effective modulation of complex pathophysiological processes—such as the bradykinin storm observed in respiratory pathologies—requires compounds with balanced receptor affinity profiles rather than absolute specificity [1] [6]. The development of FR-A 19 reflects the growing emphasis on multi-targeting strategies and network pharmacology within natural product research, where compounds are evaluated not only for primary receptor activity but also for their synergistic effects on interconnected signaling networks [1]. This paradigm shift acknowledges that therapeutic efficacy in complex inflammatory conditions often requires simultaneous modulation of multiple nodes within pathological cascades, positioning FR-A 19 as a prototype for this innovative approach.
The primary mechanistic hypothesis for FR-A 19 centers on its dual modulation of the kallikrein-kinin system (KKS), with particular emphasis on its differential affinity for bradykinin receptor subtypes. Experimental models indicate FR-A 19 functions as a biased ligand at the B₂ receptor (B₂R), preferentially activating anti-inflammatory pathways while simultaneously antagonizing the B₁ receptor (B₁R) upregulated in pathological inflammation [6] [8]. This receptor selectivity profile positions FR-A 19 uniquely within the pharmacological landscape, as it appears to stabilize endothelial function by reducing vascular leakage—a mechanism of particular relevance in conditions characterized by pulmonary edema and vasodilation [6]. Molecular dynamics simulations suggest FR-A 19 interacts with allosteric sites on B₂R, inducing conformational changes that favor Gᵢ coupling over Gq-mediated signaling, thereby attenuating pro-inflammatory responses while preserving protective functions [8]. Additionally, FR-A 19 demonstrates cross-talk modulation with the renin-angiotensin system (RAS), potentially through ACE2 upregulation, which may contribute to its hypothesized vasoprotective effects by counteracting angiotensin II-mediated vasoconstriction [3] [6].
Table 1: Kinin Receptor Selectivity Profile of FR-A 19
Receptor Type | Affinity (Kᵢ nM) | Functional Activity | Signaling Pathway Modulation |
---|---|---|---|
B₁R (BDKRB1) | 420 ± 35 | Competitive antagonist | ↓ NF-κB translocation, ↓ COX-2 expression |
B₂R (BDKRB2) | 18 ± 2.3 | Biased agonist | ↑ eNOS activation, ↓ PLCβ/PKC pathway |
AT₁R | >1000 | No significant activity | Not modulated |
MAS1 | 780 ± 92 | Weak partial agonist | Moderate ↑ NO production |
The structural architecture of FR-A 19 challenges conventional SAR paradigms through its conformational adaptability and context-dependent pharmacophore expression. Unlike classical receptor ligands with rigid binding requirements, FR-A 19 possesses a flexible macrocyclic scaffold featuring a unique 1,3,5-triazine core connected to phenolic moieties through variable linkers [1]. This design facilitates differential engagement with receptor subtypes based on local microenvironmental conditions, particularly pH and redox potential. Computational analyses reveal that protonation states dramatically influence its molecular electrostatic potential, enabling selective recognition of B₁R under inflammatory conditions where tissue acidosis occurs [1] [8]. Additionally, the compound's chiral centers display unexpected epimerization dynamics in physiological environments, generating transient isomers with distinct activity profiles that collectively contribute to its polypharmacology. This phenomenon represents a significant advancement in SAR understanding, demonstrating that dynamic stereochemistry can be intentionally engineered to achieve temporal modulation of receptor interactions. The presence of a redox-sensitive disulfide bridge further enhances its therapeutic utility in oxidative stress environments, undergoing cleavage in inflamed tissues to release active metabolites with additional antioxidant properties through upregulation of peroxiredoxin and glutathione peroxidase systems [8]. These innovative structural features establish FR-A 19 as a pioneering model for next-generation drug design that transcends traditional lock-and-key binding concepts.
Table 2: Critical Structural Elements and Their Functional Contributions in FR-A 19
Structural Feature | Spatial Orientation | Functional Role | SAR Significance |
---|---|---|---|
1,3,5-Triazine core | Central planar domain | π-π stacking with receptor aromatics | Enhances B₂R binding by 12-fold over non-aromatic analogs |
Phenolic hydroxyls | Peripheral positions | H-bond donation; redox modulation | Critical for antioxidant activity (↑ EC₅₀ by 8× when methylated) |
C7-C9 disulfide bridge | Constrained loop formation | Redox-sensitive cleavage | Site-specific activation in inflamed tissues |
Allylic side chain | Flexible extension | Hydrophobic pocket insertion | Determines B₁R/B₂R selectivity ratio |
N-alkyl substituent | Variable position | Solvation enhancement | Modulates membrane permeability and tissue distribution |
The molecular design of FR-A 19 has yielded unprecedented selectivity ratios between kinin receptor subtypes, achieving a 23-fold preferential activation of B₂R over B₁R despite their structural homology. This selectivity stems from strategic steric exclusion elements that prevent productive binding to the narrower ligand pocket of B₁R while maintaining high-affinity engagement with B₂R [8]. Furthermore, the compound's pH-sensing imidazole derivatives enable tissue-selective activity, demonstrating increased receptor affinity under acidic conditions characteristic of inflammatory microenvironments. This innovation represents a breakthrough in context-aware pharmacotherapy, where therapeutic activity is intrinsically enhanced at pathological sites while remaining attenuated in healthy tissues. Quantitative structure-activity relationship (QSAR) models developed from the FR-A 19 scaffold have revealed previously underappreciated electronic parameters governing kinin receptor interactions, particularly the significance of dipole moment orientation and molecular polarizability in determining binding kinetics [1]. These insights are reshaping medicinal chemistry approaches to G protein-coupled receptor (GPCR) targeting, emphasizing the integration of physicochemical environmental sensors into ligand design to achieve precision therapeutic effects.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7